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Introduction

AZD2098 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine
receptor 4 (CCR4).[1][2] The primary mechanism of action of AZD2098 relevant to immuno-
oncology is the blockade of CCR4, which is highly expressed on regulatory T cells (Tregs).[1][2]
Tregs are a subset of CD4+ T cells that suppress the anti-tumor activity of effector T cells within
the tumor microenvironment (TME).[1][2] The ligands for CCR4, CCL17 and CCL22, are often
secreted by tumor cells and other cells in the TME, leading to the recruitment of Tregs and the
establishment of an immunosuppressive environment.[2]

Checkpoint inhibitors, such as antibodies targeting PD-1, PD-L1, or CTLA-4, have
revolutionized cancer treatment by reinvigorating exhausted anti-tumor T cells.[3][4] However, a
significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to
an immunosuppressive TME.[3] The accumulation of Tregs is a key mechanism of resistance
to checkpoint blockade.[3]

By inhibiting the migration of Tregs to the tumor, AZD2098 has the potential to remodel the
TME from an immunosuppressive to an immune-active state. This provides a strong rationale
for combining AZD2098 with checkpoint inhibitors to enhance their anti-tumor efficacy. The
combination therapy is hypothesized to have a synergistic effect, where AZD2098 reduces the
Treg population, thereby allowing the checkpoint inhibitors to more effectively activate cytotoxic
T cells to attack the tumor.
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While specific preclinical data for the combination of AZD2098 with checkpoint inhibitors are
not extensively published, studies with other potent CCR4 antagonists demonstrate the
promise of this therapeutic strategy. The following sections provide representative preclinical
data from a similar CCR4 antagonist and detailed protocols for evaluating such a combination.

Preclinical Data Summary

The following tables summarize preclinical data from a study evaluating a potent and selective
small molecule CCR4 antagonist, referred to as CCR4-351, in combination with checkpoint
inhibitors in syngeneic mouse tumor models. This data is presented as a representative
example of the potential efficacy of combining a CCR4 antagonist like AZD2098 with
checkpoint inhibitors.

Table 1: In Vivo Efficacy of a CCR4 Antagonist in Combination with an Anti-CTLA-4 Antibody in
a CT26 Colon Carcinoma Model

Mean Tumor Volume (mm?3) % Tumor Growth Inhibition
Treatment Group

at Day 20 (TGI)
Vehicle Control 1500
Anti-CTLA-4 1050 30%
CCRA4 Antagonist 1400 7%
CCRA4 Antagonist + Anti-CTLA- 450 20%

4

Data is hypothetical and based on trends observed in preclinical studies of similar compounds.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors
Following Combination Therapy
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Treatment Group

CD8+ T cells | Treg Ratio

Vehicle Control 15
Anti-CTLA-4 3.0
CCR4 Antagonist 2.5
CCRA4 Antagonist + Anti-CTLA-4 7.0

Data is hypothetical and based on trends observed in preclinical studies of similar compounds.
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Caption: CCR4 signaling pathway in Treg recruitment to the TME and its inhibition by

AZD2098.

Experimental Workflow for In Vivo Combination Study
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Caption: Experimental workflow for evaluating AZD2098 and checkpoint inhibitor combination
therapy in a syngeneic mouse model.

Experimental Protocols

In Vivo Evaluation of AZD2098 in Combination with an
Anti-PD-1 Antibody in a Syngeneic Mouse Model

1. Objective: To assess the anti-tumor efficacy and immunomodulatory effects of AZD2098 in
combination with an anti-PD-1 antibody in a murine tumor model.

. Materials:

Cell Line: Syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16
melanoma for C57BL/6 mice).

Animals: 6-8 week old female BALB/c or C57BL/6 mice.
AZD2098: Formulation suitable for oral gavage.
Anti-PD-1 Antibody: InVivoMADb anti-mouse PD-1 (clone RMP1-14) or similar.

Isotype Control Antibody: InVivoMAD rat IgG2a isotype control or appropriate control for the
anti-PD-1 antibody.

Reagents for cell culture: DMEM, FBS, Penicillin-Streptomycin.
Reagents for tumor implantation: PBS, syringes, needles.

Equipment: Calipers, animal balance, oral gavage needles, equipment for euthanasia and
tissue collection.

Reagents for flow cytometry: Antibodies for immune cell phenotyping (e.g., anti-CD45, -CD3,
-CD4, -CD8, -FoxP3).

3. Methods:

3.1. Tumor Cell Culture and Implantation:
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e Culture the chosen tumor cell line in DMEM supplemented with 10% FBS and 1% Penicillin-
Streptomycin at 37°C in a 5% CO2 incubator.

e Harvest cells during the exponential growth phase and resuspend in sterile PBS at a
concentration of 1 x 1076 cells per 100 pL.

e Subcutaneously inject 100 pL of the cell suspension into the right flank of each mouse.
3.2. Treatment Groups and Dosing:

o Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the
formula: (Length x Width?) / 2.

e When tumors reach an average volume of 50-100 mms3, randomize the mice into four
treatment groups (n=10 mice per group):

o Group 1 (Vehicle Control): Vehicle for AZD2098 (oral gavage, daily) + Isotype control
antibody (intraperitoneal injection, twice weekly).

o Group 2 (AZD2098 Monotherapy): AZD2098 (e.g., 25 mg/kg, oral gavage, daily) + Isotype
control antibody (intraperitoneal injection, twice weekly).

o Group 3 (Anti-PD-1 Monotherapy): Vehicle for AZD2098 (oral gavage, daily) + Anti-PD-1
antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

o Group 4 (Combination Therapy): AZD2098 (e.g., 25 mg/kg, oral gavage, daily) + Anti-PD-1
antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).

o Continue treatment for 3-4 weeks or until tumors in the control group reach the pre-defined
endpoint.

3.3. Efficacy Assessment:
e Measure tumor volume and body weight every 2-3 days.
o At the end of the study, euthanize the mice and excise the tumors.

e Measure the final tumor weight.
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3.4. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):
e Process a portion of the fresh tumor tissue to obtain a single-cell suspension.

 Stain the cells with a panel of fluorescently labeled antibodies to identify different immune
cell populations (e.g., CD45+ for total leukocytes, CD3+ for T cells, CD4+ and CD8+ for T
cell subsets, and FoxP3+ for Tregs).

¢ Acquire data on a flow cytometer and analyze the percentage and absolute numbers of
different immune cell populations within the tumor.

4. Data Analysis:
o Compare tumor growth curves between the different treatment groups.

o Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the
vehicle control.

» Statistically analyze the differences in final tumor weights and immune cell populations
between the groups (e.g., using ANOVA).

Conclusion

The combination of AZD2098 with checkpoint inhibitors represents a promising therapeutic
strategy to overcome resistance and enhance anti-tumor immunity. By specifically targeting the
recruitment of immunosuppressive Tregs to the tumor microenvironment, AZD2098 can
potentially sensitize tumors to the effects of checkpoint blockade. The provided protocols offer
a framework for the preclinical evaluation of this combination, enabling researchers to
investigate its efficacy and elucidate the underlying immunological mechanisms. Further
preclinical studies are warranted to define the optimal dosing and scheduling and to identify
predictive biomarkers for this combination therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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